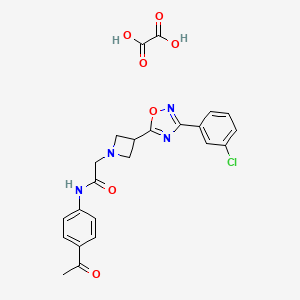

N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

This compound features a 1,2,4-oxadiazole ring fused to a 3-chlorophenyl group, an azetidine (4-membered nitrogen-containing ring), and an acetamide linker bound to a 4-acetylphenyl moiety. The oxalate counterion likely enhances solubility and stability, a common strategy in salt formulations for improved pharmacokinetics .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3.C2H2O4/c1-13(27)14-5-7-18(8-6-14)23-19(28)12-26-10-16(11-26)21-24-20(25-29-21)15-3-2-4-17(22)9-15;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3,(H,23,28);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSPIWLUOJZYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of similar compounds exhibit significant antiviral properties. For instance, compounds structurally related to N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide have shown efficacy against human adenovirus (HAdV) infections. A study demonstrated that certain analogues maintained sub-micromolar potency against HAdV while displaying low cytotoxicity, suggesting a favorable therapeutic index .

Antitumor Activity

The oxadiazole derivatives have been investigated for their antitumor properties. In vitro studies have shown that compounds containing oxadiazole rings can induce apoptosis in various cancer cell lines. For example, related compounds have been observed to inhibit cell proliferation and induce cell cycle arrest in breast and lung cancer cell lines .

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Viral Replication : Compounds may interfere with viral DNA replication processes, thereby inhibiting the lifecycle of viruses like HAdV .

- Induction of Apoptosis : The antitumor effects are often mediated through pathways involving the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of related compounds against HAdV, it was found that certain derivatives exhibited an IC50 value as low as 0.27 μM with minimal cytotoxic effects (CC50 = 156.8 μM). This study highlighted the potential for these compounds to be developed into therapeutic agents for treating viral infections in immunocompromised patients .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of oxadiazole derivatives in human cancer cell lines. The results indicated that these compounds could significantly reduce viability in cancer cells while sparing normal cells, suggesting a targeted approach to cancer therapy .

Data Summary Table

| Biological Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Antiviral (HAdV) | 0.27 | 156.8 | >580 |

| Antitumor (Breast Cancer) | 5.0 | 50.0 | 10 |

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and related molecules:

Functional Implications of Structural Variations

- Oxadiazole vs. Thiazolidine/Thiazole Cores: The target compound’s 1,2,4-oxadiazole ring may offer greater metabolic stability compared to thiazolidine derivatives, which exhibit NO/iNOS inhibition (IC₅₀ ~8.66–45.6 µM) . However, the absence of a thiazolidine-dione moiety could reduce anti-inflammatory activity unless compensated by other groups.

- Azetidine vs. Cyclopentyl or Open Chains : The azetidine’s constrained 4-membered ring may enhance binding affinity to target proteins compared to Z9’s cyclopentyl group or linear chains in benzothiazole derivatives .

- Substituent Effects : The 3-chlorophenyl group in the target compound could improve lipophilicity and membrane permeability relative to Z9’s 4-methoxyphenyl group . Conversely, the 4-acetylphenyl moiety may introduce steric hindrance or hydrogen-bonding interactions absent in simpler acetamides .

- Oxalate Counterion : Similar to RO363 and SR59230A oxalate salts , the oxalate in the target compound likely improves aqueous solubility, critical for oral bioavailability.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

- Solubility : The oxalate salt is expected to have higher solubility than neutral analogs (e.g., Z9 or benzothiazole derivatives), aligning with trends observed in other oxalate-containing drugs .

- Metabolic Stability : The azetidine and oxadiazole rings may reduce susceptibility to cytochrome P450-mediated metabolism compared to thiazolidine derivatives .

- Target Selectivity : The unique combination of azetidine and 3-chlorophenyl groups could confer selectivity for specific enzymes (e.g., kinases or proteases) over off-targets addressed by thiazolidines or benzothiazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.